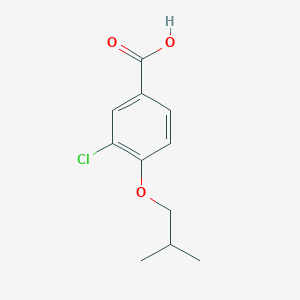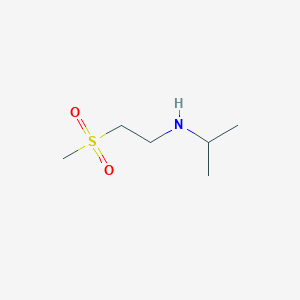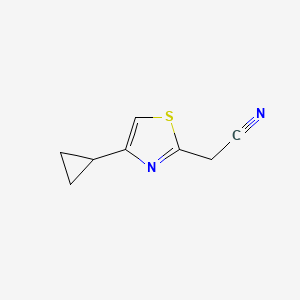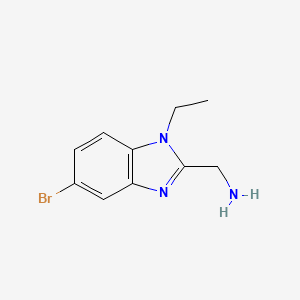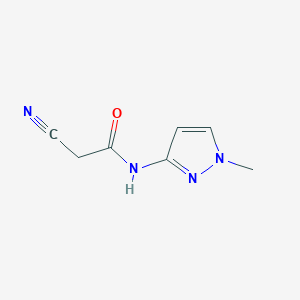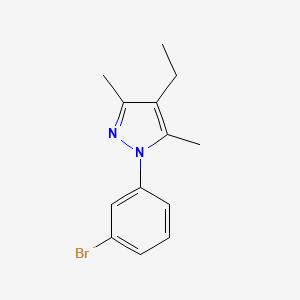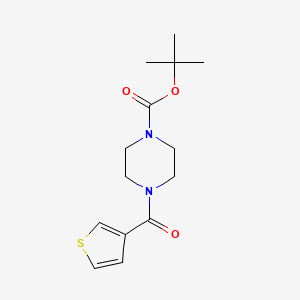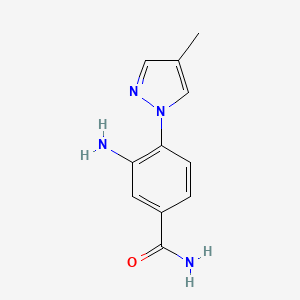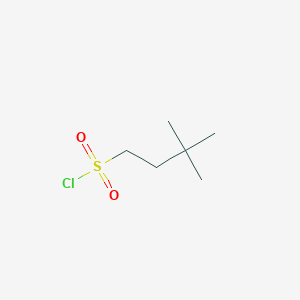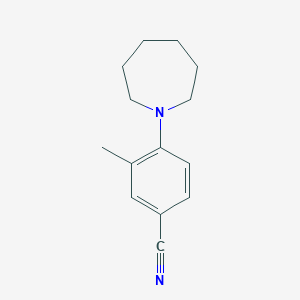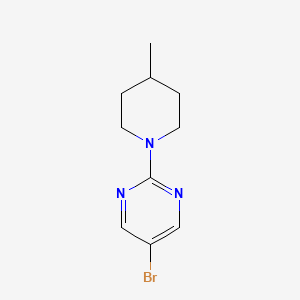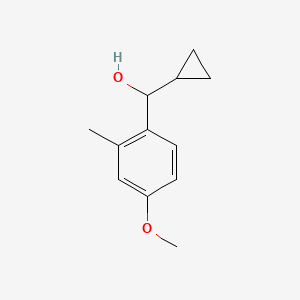![molecular formula C10H15N3O B1530262 [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol CAS No. 1249830-74-7](/img/structure/B1530262.png)
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol
Vue d'ensemble
Description
“[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol” is a chemical compound with the CAS Number: 1249830-74-7 . It has a molecular weight of 193.25 . The IUPAC name for this compound is [1- (4-pyrimidinyl)-2-piperidinyl]methanol . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol” is 1S/C10H15N3O/c14-7-9-3-1-2-6-13(9)10-4-5-11-8-12-10/h4-5,8-9,14H,1-3,6-7H2 . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol” is a powder . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 193.25 .
Applications De Recherche Scientifique
Synthesis of Pyranopyrimidine Derivatives The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has focused on developing synthetic pathways for substituted pyranopyrimidine derivatives using various hybrid catalysts, highlighting the importance of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol in producing lead molecules for further pharmaceutical development (Parmar, Vala, & Patel, 2023).
Chemical Markers in Transformer Insulating Oil Methanol has been identified as a significant chemical marker in assessing the condition of solid insulation in power transformers. Its presence, detected during thermal aging tests with oil-immersed insulating papers, aids in monitoring cellulosic insulation degradation, highlighting the compound's role in enhancing transformer maintenance practices (Jalbert et al., 2019).
Hydrogen Production from Methanol Methanol is a promising source for hydrogen production, with significant research dedicated to improving the efficiency of hydrogen production from methanol thermochemical conversion. This involves exploring various catalysts and reactor technologies to optimize the process, underscoring the potential of methanol in the hydrogen economy (García et al., 2021).
Methacarn Fixation in Histology Methacarn (methanol-Carnoy) fixation offers improved preservation of tissue morphology for histological examination. This technique demonstrates the utility of methanol in enhancing the quality of microscopic analysis, particularly in preserving myofibrils and collagen structures (Puchtler et al., 1970).
Catalysis and Chemical Synthesis Research into methanol and derivatives like [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol plays a pivotal role in catalysis and chemical synthesis, contributing to the development of new materials and processes that address challenges in synthesis, energy, and the environment. The exploration of methanol's role in these areas signifies its broad utility beyond conventional applications (Wang & Astruc, 2020).
Safety And Hazards
The safety information for “[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol” includes several precautionary statements. It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . The use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
(1-pyrimidin-4-ylpiperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-7-9-3-1-2-6-13(9)10-4-5-11-8-12-10/h4-5,8-9,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSUOBUBDJNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



